molecular formula C10H8ClF3N2O4S B3020165 (E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate CAS No. 1024791-10-3

(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate

Cat. No.: B3020165
CAS No.: 1024791-10-3
M. Wt: 344.69
InChI Key: FSQALGZLWKDTRK-UHFFFAOYSA-N
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Description

(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate is a complex organic compound characterized by its unique structure, which includes an amino group, a chlorobenzenesulfonyl group, and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of the Amino Group:

    Sulfonylation: The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction, where chlorobenzenesulfonyl chloride reacts with the amino intermediate in the presence of a base such as pyridine.

    Formation of the Trifluoroacetate Group: The trifluoroacetate group is typically introduced through esterification or acylation reactions using trifluoroacetic anhydride or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide, alkoxide, or thiolate ions in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways such as MAPK, NF-κB, or other pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    (E)-[1-amino-2-(4-bromobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate: Similar structure with a bromine atom instead of chlorine.

    (E)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate: Similar structure with a methyl group instead of chlorine.

Uniqueness

(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate is unique due to the presence of the chlorobenzenesulfonyl group, which imparts specific chemical and biological properties. This compound’s trifluoroacetate group also contributes to its distinct reactivity and stability compared to similar compounds.

Properties

IUPAC Name

[(E)-[1-amino-2-(4-chlorophenyl)sulfonylethylidene]amino] 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O4S/c11-6-1-3-7(4-2-6)21(18,19)5-8(15)16-20-9(17)10(12,13)14/h1-4H,5H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQALGZLWKDTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=NOC(=O)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)C/C(=N\OC(=O)C(F)(F)F)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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